molecular formula C2H4N5O+ B1226822 2H-tetrazol-2-ium-5-carboxamide

2H-tetrazol-2-ium-5-carboxamide

Cat. No.: B1226822
M. Wt: 114.09 g/mol
InChI Key: FLABMTVDNODXQV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2H-tetrazol-2-ium-5-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Tetrazole Derivatives in Medicinal Chemistry

  • Tetrazole derivatives, including 2H-tetrazol-2-ium-5-carboxamide, are vital in medicinal chemistry and drug design due to their bioisosterism to carboxylic acids and amides, metabolic stability, and other beneficial physicochemical properties. Multicomponent reaction chemistry offers access to multiple tetrazole scaffolds, providing novelty, diversity, and complexity in drug development (Neochoritis, Zhao, & Dömling, 2019).

Structural Biology and Chemical Behavior

  • The binding mode, structural biology, 3D conformations, and general chemical behavior of 2H-tetrazole derivatives are not fully understood, indicating a significant area for further research (Neochoritis et al., 2019).

Use in Synthesis of Energetic Compounds

  • Tetrazole derivatives have been used in the synthesis of nitrogen-rich energetic compounds. For example, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, a related compound, was synthesized for potential use in explosives, showcasing the diverse applications of this chemical class (Qin, Li, Zhang, & Zhang, 2016).

Role in Anti-Diabetic and Antimicrobial Screening

  • Novel 1-aryl-N-tosyl-1H-tetrazole-5-carboxamide derivatives, closely related to this compound, have been synthesized and evaluated for anti-diabetic and antimicrobial activity, highlighting the potential of tetrazole derivatives in various therapeutic areas (Selvarasu, Srinivasan, Mannathusamy, & Susai, 2021).

Application in Dynamic 1H-NMR Studies

  • N,N-dimethyl carbamoyl 5-aryloxytetrazoles, including derivatives of this compound, have been studied using dynamic 1H-NMR to understand their chemical properties and behavior (Movahedifar et al., 2017).

Synthesis and Quantitative Structure-Activity Relationships

  • The synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides have been explored, demonstrating the potential of these compounds in developing new antiallergic drugs (Ford et al., 1986).

Properties

Molecular Formula

C2H4N5O+

Molecular Weight

114.09 g/mol

IUPAC Name

2H-tetrazol-2-ium-5-carboxamide

InChI

InChI=1S/C2H3N5O/c3-1(8)2-4-6-7-5-2/h(H2,3,8)(H,4,5,6,7)/p+1

InChI Key

FLABMTVDNODXQV-UHFFFAOYSA-O

SMILES

C1(=N[NH2+]N=N1)C(=O)N

Canonical SMILES

C1(=N[NH2+]N=N1)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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